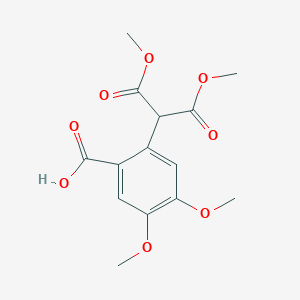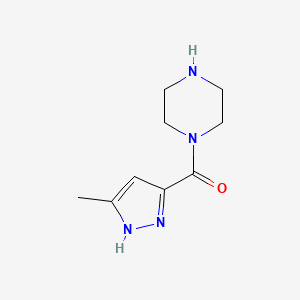
2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4,5-dimethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4,5-dimethoxybenzoic acid is a chemical compound with a complex structure that includes multiple methoxy groups and a dioxopropan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4,5-dimethoxybenzoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of a benzoic acid derivative with a dioxopropan compound in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4,5-dimethoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4,5-dimethoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4,5-dimethoxybenzoic acid exerts its effects involves interactions with specific molecular targets. The methoxy groups and dioxopropan moiety can interact with enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid: This compound has a similar structure but includes a nitro group instead of methoxy groups.
2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-methoxybenzoic acid: This compound has a methoxy group at a different position on the benzene ring.
Uniqueness
2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4,5-dimethoxybenzoic acid is unique due to the presence of multiple methoxy groups and the dioxopropan moiety, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H16O8 |
|---|---|
Molecular Weight |
312.27 g/mol |
IUPAC Name |
2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-4,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C14H16O8/c1-19-9-5-7(8(12(15)16)6-10(9)20-2)11(13(17)21-3)14(18)22-4/h5-6,11H,1-4H3,(H,15,16) |
InChI Key |
AMBPDHUWOFDIEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(C(=O)OC)C(=O)OC)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Dimethylamino)propyl]guanidine](/img/structure/B13889606.png)





![1-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone](/img/structure/B13889642.png)
![Ethyl 3-ethoxy-3-[4-[(3-methylsulfonylphenyl)methoxy]phenyl]propanoate](/img/structure/B13889650.png)
![5-(4-piperazin-1-ylphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13889651.png)
![7-Hydroxy-6-phenyl-4H-thieno[3,2-b]](/img/structure/B13889664.png)
![1,1-Dimethylethyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13889679.png)

![[2-(4-Chlorophenyl)-3,3-dimethylcyclohexen-1-yl]methanol](/img/structure/B13889686.png)
